molecular formula C16H17N5O2 B11070548 N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11070548
M. Wt: 311.34 g/mol
InChI Key: MXZUSNRGFFIQHE-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a compound that combines the structural features of imidazole and oxadiazole rings. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while oxadiazole is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with nucleic acids and proteins through electrostatic interactions . These interactions can modulate various biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the imidazole and oxadiazole rings, which imparts a broader range of biological activities and applications compared to compounds containing only one of these rings.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-[3-(2-methylimidazol-1-yl)propyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H17N5O2/c1-12-17-9-11-21(12)10-5-8-18-15(22)16-19-14(20-23-16)13-6-3-2-4-7-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,18,22)

InChI Key

MXZUSNRGFFIQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCNC(=O)C2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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